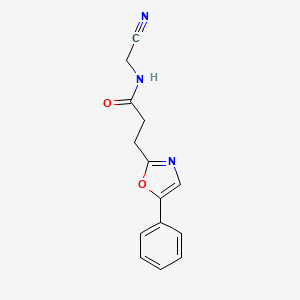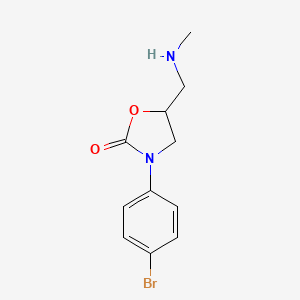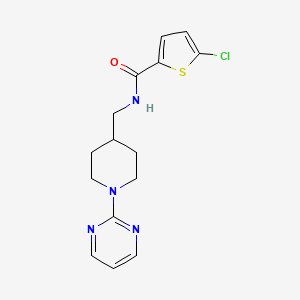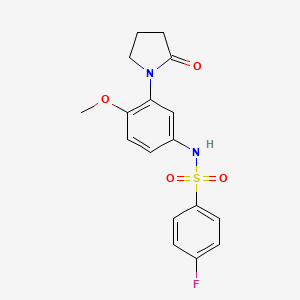
1-Bromo-3-(1,1-difluoropropan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Bromo-3-(1,1-difluoropropan-2-yl)benzene” is a chemical compound with the molecular formula C9H9BrF2 . It has a molecular weight of 235.07 . This compound is used for research purposes .
Physical And Chemical Properties Analysis
“1-Bromo-3-(1,1-difluoropropan-2-yl)benzene” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available resources .Scientific Research Applications
Supramolecular Chemistry Applications
- Benzene-1,3,5-tricarboxamide (BTA) Compounds : These compounds, including related benzene derivatives, have been increasingly important across a range of scientific disciplines due to their simple structure, wide accessibility, and detailed understanding of their supramolecular self-assembly behavior. Applications span from nanotechnology and polymer processing to biomedical applications, leveraging their self-assembly into one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding and their multivalent nature (S. Cantekin, T. D. de Greef, & A. Palmans, 2012).
Environmental Impact and Analysis
- Bromoform (CHBr3) Emissions : Studies on bromoform, a compound related to brominated organic compounds like 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene, focus on its role as a source of atmospheric organic bromine, affecting the troposphere and lower stratosphere. Research on its sea-to-air flux, atmospheric chemistry, and environmental fate underlines the complexity of interactions between brominated compounds and the environment (B. Quack & D. Wallace, 2003).
Synthesis and Manufacturing
- Synthetic Pathways : Research into efficient synthetic routes for brominated and fluorinated biphenyls, like the synthesis of 2-Fluoro-4-bromobiphenyl, highlights the ongoing efforts to develop practical, large-scale production methods for these compounds. These efforts focus on overcoming challenges related to cost, yield, and environmental impact (Yanan Qiu, Haining Gu, Pengfei Zhang, & Wei-Ming Xu, 2009).
Occupational Health and Safety
- Chemical Exposure and Health Risks : Studies investigating the health risks associated with exposure to brominated and chlorinated solvents, including those structurally related to 1-Bromo-3-(1,1-difluoropropan-2-yl)benzene, emphasize the importance of understanding toxicological profiles for occupational safety and environmental health (R. Béranger, P. Hoffmann, S. Christin‐Maitre, & V. Bonneterre, 2012).
Flame Retardants and Environmental Persistence
- Brominated Flame Retardants (BFRs) : The review on novel brominated flame retardants (NBFRs) discusses their occurrence in indoor environments, consumer goods, and potential risks, reflecting the broader context of research on brominated compounds' environmental and health impacts (E. A. Zuiderveen, J. Slootweg, & J. de Boer, 2020).
Safety And Hazards
This compound should be handled with care. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid contact with skin and eyes . It should be stored away from heat/sparks/open flames/hot surfaces . More safety information can be found in the Safety Data Sheet (SDS) provided by the manufacturer .
properties
IUPAC Name |
1-bromo-3-(1,1-difluoropropan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHVNXABEVQJDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(1,1-difluoropropan-2-yl)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)
![{5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2561393.png)

![Oxolan-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2561395.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2561396.png)

![Methyl 2-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)benzoate](/img/structure/B2561398.png)



![N-[1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-acetamide](/img/structure/B2561404.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561406.png)

